molecular formula C19H15NO4 B10989929 N-[6-(4-methoxyphenyl)-2-oxo-2H-pyran-3-yl]benzamide

N-[6-(4-methoxyphenyl)-2-oxo-2H-pyran-3-yl]benzamide

Cat. No.: B10989929
M. Wt: 321.3 g/mol
InChI Key: NQVVRHYNOTWQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(4-methoxyphenyl)-2-oxo-2H-pyran-3-yl]benzamide is an organic compound with a complex structure that includes a pyran ring, a methoxyphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-methoxyphenyl)-2-oxo-2H-pyran-3-yl]benzamide typically involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Formation of the Benzamide Moiety: The benzamide group can be formed by reacting the intermediate product with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyran and benzamide moieties, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-[6-(4-methoxyphenyl)-2-oxo-2H-pyran-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.

    Materials Science: The compound’s unique structure can be utilized in the design of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism by which N-[6-(4-methoxyphenyl)-2-oxo-2H-pyran-3-yl]benzamide exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids, depending on the specific application.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)benzamide: Similar in structure but lacks the pyran ring.

    4-methoxybenzamide: Contains the methoxyphenyl group but not the pyran or benzamide moieties.

    2-oxo-2H-pyran-3-yl derivatives: Compounds with similar pyran structures but different substituents.

Uniqueness

N-[6-(4-methoxyphenyl)-2-oxo-2H-pyran-3-yl]benzamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

N-[6-(4-methoxyphenyl)-2-oxopyran-3-yl]benzamide

InChI

InChI=1S/C19H15NO4/c1-23-15-9-7-13(8-10-15)17-12-11-16(19(22)24-17)20-18(21)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,21)

InChI Key

NQVVRHYNOTWQCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C(=O)O2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.